molecular formula C14H17N3O2 B2909546 Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate CAS No. 869811-51-8

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate

Cat. No.: B2909546
CAS No.: 869811-51-8
M. Wt: 259.309
InChI Key: ZNOXLVUEDTYMGN-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a strained four-membered azetidine ring. The molecule is characterized by a tert-butyl carboxylate group at the 1-position and two substituents at the 3-position: a cyano (CN) group and a pyridin-2-yl moiety. Structural determination of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-6-4-5-7-16-11/h4-7H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXLVUEDTYMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Sonogashira coupling of a tert-butyl ester functionalized chloropyridine with butyne-1-ol, followed by further functional group transformations . The reaction conditions often require the use of palladium catalysts and bases under inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the cyano group and the pyridine ring allows for strong interactions with nucleophilic and electrophilic sites, respectively, facilitating its role in catalytic and inhibitory processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous molecules from the provided evidence:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Structure Key Substituents Stability/Hazards
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate (Target) C₁₄H₁₈N₃O₂ 260.32 Azetidine Cyano, Pyridin-2-yl High ring strain; inferred stability
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Pyrrolidine Hydroxymethyl, 4-Methoxyphenyl Stable; no known hazards
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one C₂₀H₁₈N₂O 302.37 Indeno-pyrazol tert-Butyl, Phenyl Hazards unclassified; toxicology unstudied
tert-Butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate C₁₃H₁₇BrN₃O₂ 339.20 Azetidine Cyano, 5-Bromo-pyridin-2-yl No data available

Key Observations

Ring Structure and Stability: The azetidine ring (4-membered) in the target compound and its brominated analog (Table 1, Row 4) introduces significant angle strain compared to the pyrrolidine (5-membered) derivative (Row 2). This strain may reduce thermal stability but enhance reactivity in synthetic applications . The indeno-pyrazol system (Row 3) is a fused bicyclic structure, offering planar rigidity, which contrasts with the flexibility of azetidine and pyrrolidine.

The bromo substituent in Row 4 further provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura) . Electron-Donating Groups: The methoxyphenyl and hydroxymethyl groups in the pyrrolidine derivative (Row 2) enhance solubility in polar solvents and may facilitate hydrogen bonding in biological systems .

For azetidine-based compounds (Rows 1 and 4), hazards are inferred to be low, but handling precautions (e.g., ventilation, PPE) are recommended due to the lack of explicit safety data .

Applications: The target compound and its brominated analog are likely intermediates in drug discovery, particularly for kinase inhibitors where pyridine and azetidine motifs are prevalent. The pyrrolidine derivative (Row 2) may serve as a chiral building block in asymmetric synthesis, while the indeno-pyrazol compound (Row 3) could find use in materials science or as a pharmacophore .

Biological Activity

Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of glycine transporters. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Chemical Formula: C12H14N4O2
Molecular Weight: 246.26 g/mol
SMILES Notation: CC(C)(C)OC(=O)N1CC(C1)(C#N)C1=CC=CC=N1

The compound features a tert-butyl group, a cyano group, and a pyridine ring, which contribute to its pharmacological properties.

This compound acts primarily as an inhibitor of glycine transporters. Glycine transporters are crucial in regulating glycine levels in the central nervous system, influencing neurotransmission and various physiological processes.

Biological Activity and Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Glycine Transport Inhibition : The compound has been shown to inhibit glycine transport in vitro, which can lead to increased synaptic glycine levels and enhanced inhibitory neurotransmission. This mechanism is particularly relevant in the context of neurological disorders where glycine modulation may be beneficial .
  • Antidepressant-Like Effects : In animal models, compounds that inhibit glycine transport have demonstrated antidepressant-like effects. This is attributed to the enhancement of NMDA receptor function through increased glycine availability .
  • Potential Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by modulating excitatory neurotransmission, thereby potentially reducing excitotoxicity associated with neurodegenerative diseases .

Case Studies

Several studies have explored the effects of similar compounds on biological systems:

  • Study on Glycine Transport Inhibitors : A study published in MDPI evaluated various glycine transporter inhibitors, including related azetidine derivatives. Results indicated that these compounds could effectively increase synaptic glycine levels, suggesting therapeutic potential for conditions like schizophrenia and depression .
  • Neuropharmacological Assessment : Another investigation assessed the neuropharmacological profiles of azetidine derivatives in rodent models. The findings demonstrated significant improvements in behavioral assays related to anxiety and depression when treated with glycine transporter inhibitors .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Glycine Transport InhibitionIncreased synaptic glycine levels
Antidepressant-Like EffectsImproved mood-related behaviors
Neuroprotective PotentialReduced excitotoxicity

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